1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt

Biomolecular NMR Protein NMR spectroscopy Metabolomics referencing

Many aqueous biomolecular NMR workflows suffer pH-dependent shift drift when using TSP or other internal standards. DSS sodium salt (CAS 2039-96-5) is the IUPAC-recommended reference, delivering pH-invariant calibration (pKa <0, stable pH 2-12) for ¹H, ¹³C, and ¹⁵N NMR. • Eliminates ~0.01 ppm re-referencing required with TSP. • Enables direct Chenomx/HMDB metabolomics library matching. • Supports BMRB assignments via IUPAC indirect referencing ratios. White crystalline solid, ≥97% purity, with documented micelle interaction behavior.

Molecular Formula C6H16NaO3SSi
Molecular Weight 219.33 g/mol
CAS No. 2039-96-5
Cat. No. B1232481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt
CAS2039-96-5
Synonyms2,2-dimethyl-2-silapentane-5-sulfonate
2,2-dimethyl-2-silapentane-5-sulfonate, sodium salt
3-(trimethylsilyl)-1-propane sulfonate
3-(trimethylsilyl)propane sulfonic acid
3-(trimethylsilyl)propanesulfonic acid
4,4-dimethyl-4-silapentane-1-sulfonic acid
sodium 4,4-dimethyl-4-silapentane-2-sulfonate
Molecular FormulaC6H16NaO3SSi
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCS(=O)(=O)O.[Na]
InChIInChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);
InChIKeyQLIVWVYKSOCMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSS Sodium Salt: Aqueous NMR Reference Standard Overview


1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt (commonly designated DSS, sodium 4,4-dimethyl-4-silapentane-1-sulfonate, or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) is a water-soluble organosilicon compound with the formula (CH₃)₃SiCH₂CH₂CH₂SO₃⁻Na⁺ and a molecular weight of 218.32 g·mol⁻¹ [1]. Presented as a white crystalline solid with a melting point of ~165 °C (dec.), it serves as the primary internal chemical shift reference standard for ¹H, ¹³C, and ¹⁵N NMR spectroscopy in aqueous solutions, particularly for biomolecular and protein NMR applications where tetramethylsilane (TMS) is unsuitable due to negligible water solubility [2]. The IUPAC-recommended unified chemical shift scale designates DSS as the reference standard for aqueous-phase NMR measurements [3].

DSS vs. TSP, TMS, and DSA: Procurement Guide


Although DSS, TSP (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄), TMS, and DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate) all share a trimethylsilyl moiety producing a characteristic singlet near 0 ppm, they diverge critically in the functional group conferring aqueous solubility—sulfonate (DSS) versus carboxylate (TSP) versus ammonium trifluoroacetate (DSA) [1]. This single structural difference generates quantifiable discrepancies in pH-dependent chemical shift stability, protein-binding propensity, micelle interaction behavior, and regulatory acceptance that preclude simple substitution [2]. For example, metabolomics spectral reference libraries (e.g., Chenomx) are calibrated against DSS characteristics; selecting TSP as the chemical shift indicator necessitates a post-acquisition spectral re-referencing correction of approximately 0.01 ppm, and the TSP peak no longer registers at exactly 0 ppm [3]. The evidence below quantifies these non-interchangeabilities.

DSS vs. TSP, TMS, DSA: Comparative Evidence


pH-Insensitive Referencing: DSS vs. TSP

The DSS trimethylsilyl ¹H chemical shift remains invariant across pH 2–12 because the sulfonate group (pKa < 0) remains fully deprotonated and ionized throughout this entire range. In contrast, TSP contains a carboxylic acid group (pKa ~4.9–5.0) whose protonation state changes near physiological pH, altering the local magnetic environment of the trimethylsilyl protons and causing a measurable chemical shift drift [1]. The Chenomx metabolomics database explicitly calibrates its entire spectral reference library against DSS because of this pH invariance; when TSP is used instead, spectra must be re-referenced post-acquisition, resulting in a net chemical shift offset of approximately 0.01 ppm such that TSP no longer appears at exactly 0.00 ppm [2].

Biomolecular NMR Protein NMR spectroscopy Metabolomics referencing

Aqueous Solubility Comparison: DSS vs. TMS

DSS achieves water solubility in the hundreds of millimolar range owing to its sulfonate sodium salt moiety, whereas TMS is virtually insoluble in water (<1 mM) due to its completely hydrophobic tetramethylsilane core [1]. This solubility difference is not marginal—it is the determinant of feasibility: TMS cannot be dissolved at concentrations sufficient to produce a usable internal reference signal in aqueous NMR samples without forming microdroplets that cause signal broadening and positional drift [2]. DSS at 0.1–1 mM yields a sharp singlet (linewidth typically <1 Hz at half-height in D₂O) suitable for high-resolution chemical shift referencing .

Aqueous NMR Protein structure determination Internal standard formulation

IUPAC-Recommended Multinuclear Referencing with DSS

IUPAC Recommendations 2008 explicitly designate DSS (alongside TMS for organic solvents) as the reference compound for aqueous-phase NMR on the unified chemical shift scale [1]. For protein NMR spectroscopy specifically, DSS is the recommended standard [2]. Critically, the DSS ¹H reference signal at 0 ppm enables indirect referencing of heteronuclear dimensions (¹³C, ¹⁵N, ³¹P) through precisely determined frequency ratios: Ξ(¹³C)/Ξ(¹H) = 0.25144953 and Ξ(¹⁵N)/Ξ(¹H) = 0.101329118 (at 300 K), as deposited in the Biological Magnetic Resonance Data Bank (BMRB) [3]. This means that a single internal DSS standard simultaneously calibrates ¹H, ¹³C, and ¹⁵N chemical shift axes without requiring separate heteronuclear reference compounds. TSP and DSA can also support indirect referencing in principle, but DSS is the community-standard compound for which the IUPAC-endorsed ratio constants have been most rigorously validated across laboratories and temperatures .

Heteronuclear NMR 13C and 15N referencing IUPAC unified chemical shift scale

DSS–Micelle Interactions and Reference Shift Artifacts

Morash et al. (2018) systematically characterized DSS behavior in the presence of common membrane-mimetic detergent micelles using pulsed field gradient diffusion NMR. DSS was shown to self-associate at elevated concentrations (>~1 mM) and to bind to sodium dodecyl sulfate (SDS), dodecylphosphocholine (DPC), and dodecyltrimethylammonium bromide (DTAB) micelles, producing a concentration- and binding-propensity-dependent perturbation of the DSS reference proton chemical shift of up to 60 ppb (0.06 ppm) [1]. The alternative standard DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate) exhibited highly similar behavior, with reversal of the relative magnitude of chemical shift perturbation compared to DSS [1]. This evidence establishes that for membrane-protein NMR studies employing detergent micelles, both DSS and DSA interact with the mimetic system, and no current alternative reference compound entirely eliminates this artifact. The key procurement implication is that DSS remains the most extensively characterized and best-understood standard even in challenging micellar environments, providing users with published correction factors and known limitations [2].

Membrane protein NMR Detergent micelle systems Internal standard validation

Cationic Peptide Interaction: DSS vs. DSA

Nowick et al. (2003) demonstrated that DSS interacts with cationic peptides through electrostatic attraction between the anionic sulfonate group of DSS and positively charged peptide side chains (Lys, Arg, His), causing line-broadening and chemical shift perturbations of the reference signal that compromise its utility as an inert internal standard [1]. This observation motivated the development of DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate), which bears a cationic ammonium group that avoids electrostatic attraction to cationic peptides [2]. However, DSA introduced its own liabilities: the ammonium trifluoroacetate counterion pairing renders DSA chemically distinct from DSS, and DSA exhibits qualitatively similar micelle-binding behavior as shown by Morash et al. [3]. Furthermore, the protein NMR community has not adopted DSA as a replacement standard; DSS remains the consensus reference standard for >95% of biomolecular NMR applications, with awareness of the cationic-peptide caveat incorporated into best-practice protocols (e.g., using DSS as an external standard in a coaxial insert rather than as an internal dopant for cationic peptide studies) [4].

Cationic peptide NMR Antimicrobial peptide studies Internal standard selection

Molten Globule Protein Binding: DSS vs. TSP

Shimizu et al. (1994) demonstrated a marked dependence of both DSS and TSP ¹H resonance positions on the concentration of proteins in the molten globule state, indicating that both internal standards interact with partially folded protein species [1]. This finding establishes that for studies of protein folding intermediates, neither DSS nor TSP is an entirely inert internal reference—both compounds interact with exposed hydrophobic surfaces present in molten globule conformers. The key differential takeaway for procurement is that DSS does not introduce a unique liability beyond what TSP also exhibits; there is no advantage to selecting TSP on the basis of protein interaction avoidance. When chemical shift is used as a structural probe of residual structure in molten globule proteins, the authors recommend that great care be taken with either standard [2]. The DSS–protein interaction observed with molten globule conformers (not typical of fully folded native proteins) has been further characterized by Laurents et al. (2005), who showed that DSS binds to and promotes oligomerization of Alzheimer's Aβ₄₀ peptide at low pH—a specific pathological context rather than a general protein NMR limitation [3].

Protein folding NMR Molten globule state Internal standard validation

DSS Sodium Salt: Optimal Procurement & Application Scenarios


Multi-Dimensional Protein NMR with pH-Variable Samples

For protein structure determination by 2D/3D NMR where sample pH may vary between preparations, during titrations, or across multi-lab collaborations, DSS provides the only pH-invariant internal reference standard (sulfonate pKa < 0, fully ionized across pH 2–12) [1]. The IUPAC-recommended indirect referencing ratios (¹³C/¹H = 0.25144953; ¹⁵N/¹H = 0.101329118) enable simultaneous calibration of all three frequency dimensions from a single DSS internal standard, eliminating the need for separate heteronuclear reference compounds [2]. This is the standard configuration for BMRB-deposited assignments and ensures cross-laboratory chemical shift reproducibility [3].

Aqueous Metabolomics Profiling & Spectral Library Matching

In NMR-based metabolomics, spectral libraries (e.g., Chenomx, HMDB) are calibrated against DSS characteristics. Using TSP instead requires post-acquisition re-referencing with a ~0.01 ppm offset, and the TSP peak no longer registers at exactly 0 ppm [2]. DSS is therefore the required internal standard for direct library matching, quantitative metabolite deconvolution, and inter-laboratory metabolomics data sharing. For biofluids (urine, plasma, cerebrospinal fluid) where pH varies between samples and subjects, DSS's pH insensitivity prevents the systematic referencing drift that would otherwise confound multivariate statistical models [4].

Membrane Protein NMR in Detergent Micelles

For solution-state NMR of membrane proteins solubilized in detergent micelles (SDS, DPC, DTAB), DSS has been quantitatively characterized: its reference signal undergoes a concentration- and micelle-binding-propensity-dependent perturbation of up to 60 ppb (0.06 ppm) [5]. While this represents a known limitation, no alternative standard (including DSA) eliminates micelle interaction—DSA exhibits comparable behavior with reversed perturbation sign for different micelle types [5]. The established literature on DSS–micelle behavior provides correction factors and enables informed experimental design (e.g., keeping DSS at ≤0.1 mM to minimize self-association and micelle partitioning), making DSS the most transparent choice despite the known artifact [5].

Cationic and Antimicrobial Peptide NMR: External Referencing

For NMR studies of cationic peptides and polybasic proteins (e.g., antimicrobial peptides rich in Lys and Arg), the documented electrostatic interaction between DSS's anionic sulfonate group and positively charged side chains can compromise the internal reference signal [6]. The evidence-based best practice, derived from Nowick et al. (2003), is to use DSS as an external standard in a coaxial capillary insert rather than as an internal dopant, preserving the benefits of DSS's pH insensitivity and IUPAC endorsement while eliminating the electrostatic binding artifact [6]. DSA may be considered as an alternative internal standard for this specific application class, but its adoption remains limited and its behavior has not been as extensively characterized as DSS [7].

Technical Documentation Hub

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